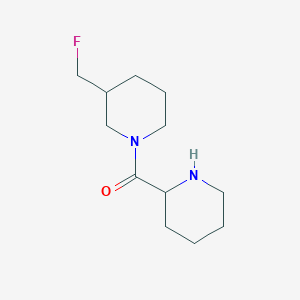

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FN2O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSFQXQQHDGOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Fluoromethyl Piperidine Moiety

The key challenge is the selective introduction of the fluoromethyl group on the piperidine ring. Common methods include:

- Halogenation followed by fluorination : Starting from a hydroxymethyl or chloromethyl piperidine intermediate, nucleophilic substitution with fluoride sources (e.g., KF, CsF) under controlled conditions can yield the fluoromethyl derivative.

- Direct fluoromethylation : Using reagents like fluoromethyl halides or fluoromethyl sulfonates to alkylate the piperidine nitrogen or carbon centers.

- Reduction of trifluoromethyl precursors : As reported in related fluorinated piperidine syntheses, trifluoromethylpiperidines can be reduced to fluoromethyl analogs using selective reducing agents such as sodium triacetoxyborohydride in methanol.

These methods require careful control of reaction conditions to avoid over-fluorination or side reactions.

Synthesis of the Piperidin-2-yl Component

The piperidin-2-yl fragment is typically prepared via:

- Cyclization reactions : From appropriate amino alcohol or haloalkylamine precursors.

- Functional group transformations : Such as oxidation or reduction to install or adjust substituents on the piperidine ring.

The piperidin-2-yl moiety is often introduced as a nucleophile or electrophile in the final coupling step.

Formation of the Methanone Linkage (Coupling Step)

The critical step is coupling the two piperidine units via a methanone (ketone) group. Common approaches include:

- Acylation of piperidine nitrogen with piperidin-2-ylcarbonyl chloride : The piperidin-2-yl moiety is converted to its acid chloride derivative, which then reacts with 3-(fluoromethyl)piperidine under basic or neutral conditions to form the amide (methanone) linkage.

- Use of coupling reagents : Carbodiimides (e.g., EDC, DCC) or other peptide coupling agents can facilitate amide bond formation between carboxylic acid derivatives of one piperidine and the amine of the other.

- One-pot or stepwise synthesis : Depending on the stability of intermediates, the coupling may be performed in one pot or via isolation of intermediates.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 3-(fluoromethyl)piperidine | Starting from 3-hydroxymethylpiperidine; fluorination with Deoxo-Fluor or DAST reagent | Moderate to good yield; requires low temperature to avoid side reactions |

| 2 | Preparation of piperidin-2-ylcarbonyl chloride | From piperidin-2-carboxylic acid; reaction with thionyl chloride or oxalyl chloride | Used immediately due to instability |

| 3 | Coupling reaction | 3-(fluoromethyl)piperidine + piperidin-2-ylcarbonyl chloride in dichloromethane, base (e.g., triethylamine), 0°C to room temp | High yield; purification by chromatography |

Analytical and Structural Characterization

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR are critical for confirming the fluoromethyl group and the piperidine environment.

- Mass Spectrometry : Confirms molecular weight and purity.

- X-ray Crystallography : Used for structural confirmation in similar piperidine ketone compounds.

- Chromatographic Purification : Flash chromatography or preparative HPLC ensures isolation of pure product.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Fluoromethyl group introduction | Halogenation + fluorination or direct fluoromethylation | Fluorinating agents (DAST, Deoxo-Fluor), KF, CsF | Selective fluorination enhances bioactivity | Sensitive to reaction conditions; side reactions possible |

| Piperidin-2-yl synthesis | Cyclization or functional group transformation | Amino alcohols, haloalkylamines | Well-established synthetic routes | Stereochemical control may be required |

| Methanone linkage formation | Acylation with acid chlorides or coupling reagents | Thionyl chloride, carbodiimides, bases | Efficient amide bond formation | Intermediate stability; purification needed |

| Purification and characterization | Chromatography, NMR, MS, X-ray | Silica gel, spectrometers | Confirms structure and purity | Requires specialized equipment |

Research Findings and Optimization Notes

- Reaction Conditions : Lower temperatures and inert atmosphere improve selectivity in fluorination steps.

- Yield Optimization : Use of coupling reagents and freshly prepared acid chlorides enhances coupling efficiency.

- Side Products : Alternative nucleophilic attacks can lead to side products, as seen in related piperidine methanone syntheses.

- Scale-Up Considerations : Industrial synthesis may employ continuous flow reactors to control exothermic fluorination and coupling reactions, improving safety and reproducibility.

Chemical Reactions Analysis

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug discovery. The fluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Case Study: Antidepressant Activity

One notable application is in the development of antidepressants. Research has shown that derivatives of this compound exhibit significant serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders. For example, a derivative was synthesized and evaluated for its binding affinity to serotonin transporters, demonstrating promising results .

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions. This versatility allows chemists to create more complex structures that can be used in different applications .

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Formation of amines or nitrogen-containing compounds | Various amine derivatives |

| Reduction | Conversion of azido groups to amines | Amino derivatives |

| Oxidation | Transformation of fluoromethyl groups into carboxylic acids | Carboxylic acid derivatives |

Materials Science

Development of Novel Materials

In materials science, (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is explored for its potential in creating new materials with specific properties. Its unique structure can be incorporated into polymers or coatings that require enhanced durability or specific chemical resistance .

Case Study: Polymer Coatings

Research has indicated that incorporating this compound into polymer matrices can significantly improve the mechanical properties and thermal stability of the resulting materials. For instance, studies have shown that polymers modified with this compound exhibit better resistance to environmental degradation compared to unmodified counterparts .

Chemical Reactions and Mechanisms

The compound undergoes several types of chemical reactions that expand its utility:

- Substitution Reactions : The azido group can participate in nucleophilic substitution reactions.

- Reduction Reactions : The azido group can be reduced to form amines using reducing agents like hydrogen gas.

- Oxidation Reactions : The fluoromethyl group can be oxidized to yield carboxylic acids.

These reactions facilitate the synthesis of various derivatives that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperidinyl methanones are analyzed below. Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Piperidinyl Methanones

*Calculated based on molecular formula.

Key Comparative Insights

Fluorinated Substituents: The target compound’s fluoromethyl group likely improves metabolic stability compared to non-fluorinated analogs (e.g., methoxy or hydroxymethyl derivatives in ). However, trifluoromethyl groups (as in ) may offer stronger electron-withdrawing effects and enhanced binding to hydrophobic pockets .

Aromatic vs. Aliphatic Substituents :

- Compounds with aromatic pyridine or phenyl groups (e.g., ) exhibit higher molecular weights and may target proteins via π-π interactions. The target compound’s aliphatic fluoromethyl group could favor interactions with enzymes requiring flexible binding pockets.

Therapeutic Implications: Piperidinyl methanones with trifluoromethyl or heterocyclic substituents () are associated with glucose metabolism modulation (GLUT4 inhibition) or CNS targets (metabotropic glutamate receptors). The target compound’s lack of aromaticity may limit such applications but could favor selectivity for other targets .

Physicochemical and ADME Properties

Table 2: Inferred ADME Comparison

*Estimated using fragment-based methods.

Biological Activity

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, with the chemical formula C₁₂H₂₁FN₂O and a molecular weight of 228.31 g/mol, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Synthesis Methods

The synthesis of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone typically involves several steps:

- Preparation of Piperidine Rings : The synthesis begins with the formation of piperidine rings through the hydrogenation of pyridine derivatives using catalysts such as cobalt or nickel.

- Fluoromethylation : The introduction of the fluoromethyl group is achieved using fluoromethylating agents under controlled conditions.

- Coupling Reaction : Finally, the piperidine derivatives are coupled with appropriate carbonyl compounds to yield the target compound.

Biological Activity

The biological activity of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone has been investigated in various studies, highlighting its potential as a therapeutic agent:

Antiviral Activity

Recent studies have indicated that compounds similar to (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone exhibit antiviral properties against various viruses, including influenza and herpes simplex virus. For instance, synthesized derivatives showed promising results with low IC50 values against H1N1 and HSV-1, indicating effective inhibition of viral replication .

Antimicrobial Potential

In a high-throughput screening study against Mycobacterium tuberculosis (Mtb), several piperidine derivatives demonstrated significant inhibition rates. While specific data for (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone were not detailed, its structural similarity to active compounds suggests potential efficacy against bacterial pathogens .

Structure-Activity Relationships (SAR)

The presence of the fluoromethyl group in (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is crucial for enhancing its biological activity. SAR studies have shown that modifications in the piperidine structure can significantly influence binding affinity and selectivity for biological targets. For example, compounds with fluorinated groups often exhibit increased lipophilicity and improved interaction with receptors compared to their non-fluorinated counterparts .

Case Study 1: Antiviral Activity Assessment

A recent study synthesized various piperidine derivatives and tested their antiviral activity against H1N1. Compounds were evaluated based on their IC50 values, with some derivatives showing remarkable efficacy at low concentrations. This suggests that modifications similar to those in (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone could enhance antiviral properties .

Case Study 2: Antimicrobial Screening

In another investigation focused on tuberculosis, a series of piperidine analogs were screened for their ability to inhibit Mtb growth. The results indicated that certain structural modifications led to improved antimicrobial activity. Although direct data on (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone were not available, its structural characteristics align with those of compounds demonstrating significant inhibitory effects .

Comparative Analysis

To better understand the unique properties of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| Piperine | C17H19NO3 | Antioxidant | Exhibits anti-inflammatory effects |

| Evodiamine | C19H21N3O2 | Anticancer | Shows antiproliferative effects in cancer models |

| Matrine | C15H18N2O4 | Antiproliferative | Effective against various cancers |

| (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone | C12H21FN2O | Antiviral/Antimicrobial potential | Promising results in antiviral assays; requires further investigation |

Q & A

Q. What synthetic strategies are effective for synthesizing (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone?

Methodological Answer: A two-step approach is recommended:

Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) and DIPEA as a base to couple fluoromethylpiperidine and piperidin-2-yl precursors. This method achieved yields of 70–95% in analogous piperidine-methanone syntheses .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/DCM, followed by recrystallization for high-purity solid products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, piperidine ring protons typically resonate at δ 1.5–3.5 ppm in CDCl .

- High-Performance Liquid Chromatography (HPLC) : Analyze purity using a C18 column (e.g., 254 nm UV detection) with retention times compared to standards. Aim for ≥95% peak area .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or decomposition .

- Waste Disposal : Neutralize with dilute HCl or NaOH (depending on functional groups) before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Test alternative catalysts (e.g., HOBt, HOAt) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (DCM, THF) for solubility and reaction rates. For example, DMF improved yields in triazole-piperidine couplings .

- Temperature Control : Optimize reaction time/temperature (e.g., 0°C to 60°C) to balance reactivity and side-product formation .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties?

Methodological Answer:

- In Vitro Metabolic Stability : Use liver microsomes (human/rodent) with LC-MS/MS to quantify parent compound degradation over time. Calculate half-life (t) and intrinsic clearance .

- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to assess free fraction (%) .

- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transepithelial electrical resistance (TEER) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine --HSQC NMR for bond correlations, IR for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- X-ray Crystallography : If crystalline, determine absolute configuration to resolve stereochemical ambiguities .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) spectra to identify misassignments .

Q. How to design experiments to explore the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .

- Functional Assays : Screen against kinase/GPCR panels (e.g., Eurofins) to identify off-target effects. IC values should be validated via dose-response curves (n ≥ 3 replicates) .

- In Vivo Efficacy : Administer compound in disease models (e.g., xenografts for oncology) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.